molecular formula C16H22N4O2 B1467687 tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate CAS No. 1353500-47-6

tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate

Cat. No. B1467687
M. Wt: 302.37 g/mol
InChI Key: FPKUCCNXXZHNMZ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate” is a chemical compound. It is an intermediate for the preparation of antiviral protease inhibitors .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate” can be analyzed using various spectroscopic techniques . For instance, the IR spectrum and NMR spectrum can provide valuable information about the functional groups and the chemical environment of the atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate” can be complex and varied . For example, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate” can be determined using various analytical techniques . For instance, the IR and NMR spectra can provide information about the functional groups and the chemical environment of the atoms in the molecule .

Future Directions

The future directions for the research and development of “tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate” and related compounds could involve the development of more effective synthetic approaches, the exploration of their biological potential, and their application in the treatment of various diseases .

properties

IUPAC Name

tert-butyl 4-pyrazolo[4,3-b]pyridin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-9-6-12(7-10-19)20-11-14-13(18-20)5-4-8-17-14/h4-5,8,11-12H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKUCCNXXZHNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C3C(=N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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